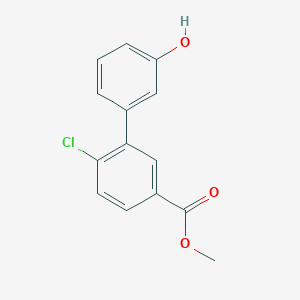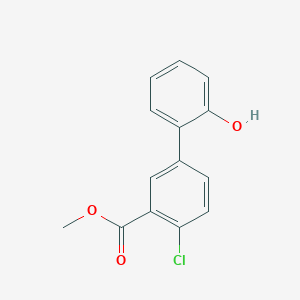
2-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95% (2-CMCP) is an organic compound used in a wide range of scientific and industrial applications. It is a precursor to a variety of other compounds, including pharmaceuticals, fragrances, and dyes. 2-CMCP has been studied extensively for its biochemical, physiological, and structural properties.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95% has been extensively studied for its biochemical and physiological properties. It is used in a variety of scientific research applications, including drug development, cell culture, and biochemistry. It has also been used in studies of enzyme kinetics and protein structure. In addition, 2-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95% has been used as a fluorescent probe in studies of cellular processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95% is not fully understood. It is believed to interact with proteins and enzymes in the cell, resulting in changes in their structure and function. It is also believed to interact with other molecules, such as lipids, to modulate their activity.
Biochemical and Physiological Effects
2-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as CYP2D6. It has also been shown to inhibit the activity of proteins involved in cell signaling pathways, such as MAPK. Furthermore, 2-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95% has been shown to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95% is a versatile compound that can be used in a variety of laboratory experiments. It has the advantages of being readily available, relatively inexpensive, and stable. However, it is also limited in its applications due to its low solubility in water and its potential to interact with proteins and enzymes.
Direcciones Futuras
The potential applications of 2-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95% are vast and still largely unexplored. Future research could focus on the development of novel compounds based on 2-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95% and its derivatives, as well as its use in drug development and cell culture. Additionally, further research could focus on the mechanism of action of 2-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95% and its effects on biochemical and physiological processes. Finally, further research could explore the potential of 2-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95% as a fluorescent probe for the study of cellular processes.
Métodos De Síntesis
2-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95% can be synthesized from 4-chloro-3-methoxybenzaldehyde and phenol in the presence of a base catalyst. The reaction proceeds in two steps. In the first step, the aldehyde reacts with the phenol to form an intermediate. In the second step, the intermediate reacts with the base catalyst to form the desired product, 2-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95%. The reaction is typically carried out at room temperature and the product can be isolated by precipitation.
Propiedades
IUPAC Name |
methyl 2-chloro-5-(2-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)11-8-9(6-7-12(11)15)10-4-2-3-5-13(10)16/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLNPLISTXEQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683629 |
Source


|
| Record name | Methyl 4-chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261984-70-6 |
Source


|
| Record name | Methyl 4-chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

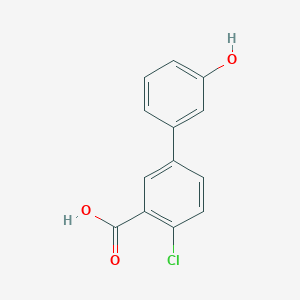

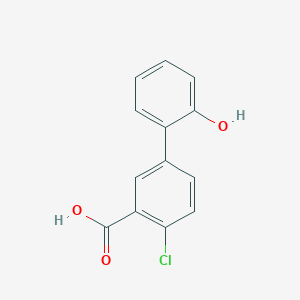

![3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370525.png)
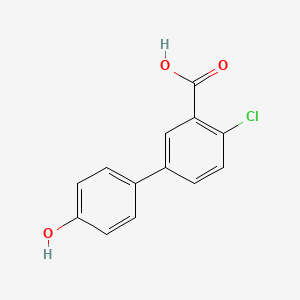




![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370565.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370568.png)
